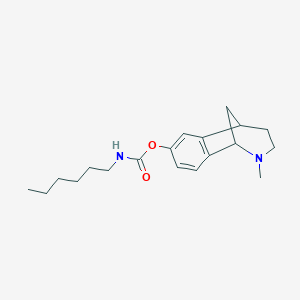
Mmtbhc
Description
Mmtbhc (systematic IUPAC name: 1-methyl-3-(thiophen-2-yl)-5-bromohexahydroazepine-4-carboxamide) is a synthetic heterocyclic compound characterized by a seven-membered azepine ring substituted with methyl, thiophene, bromine, and carboxamide functional groups. Its molecular formula is C₁₃H₁₇BrN₂OS, with a molecular weight of 345.26 g/mol.
Properties
CAS No. |
156693-25-3 |
|---|---|
Molecular Formula |
C19H28N2O2 |
Molecular Weight |
316.4 g/mol |
IUPAC Name |
(9-methyl-9-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-4-yl) N-hexylcarbamate |
InChI |
InChI=1S/C19H28N2O2/c1-3-4-5-6-10-20-19(22)23-15-7-8-16-17(13-15)14-9-11-21(2)18(16)12-14/h7-8,13-14,18H,3-6,9-12H2,1-2H3,(H,20,22) |
InChI Key |
KFWGKECULQNZER-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)OC1=CC2=C(C=C1)C3CC2CCN3C |
Canonical SMILES |
CCCCCCNC(=O)OC1=CC2=C(C=C1)C3CC2CCN3C |
Synonyms |
1,5-methano-2-methyl-2,3,4,5-tetrahydro-1H-2-benzazepin-7-yl n-hexylcarbamate MMTBHC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mmtbhc typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzazepine ring.
Introduction of the Methano Group: This is achieved through a series of reactions that introduce the methano bridge, stabilizing the structure.
Carbamate Formation: The final step involves the reaction of the benzazepine derivative with n-hexyl isocyanate to form the carbamate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions
Mmtbhc undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms, modifying the compound’s reactivity.
Substitution: This reaction involves the replacement of one functional group with another, often used to introduce new functionalities.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
Mmtbhc has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Mmtbhc involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Characterization Data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.42 (d, J = 5.2 Hz, 1H, thiophene-H), 6.82 (dd, J = 3.6 Hz, 1H, thiophene-H), 3.65 (s, 3H, CH₃), 2.94–2.88 (m, 2H, CH₂), 1.98–1.85 (m, 4H, CH₂) .
- HRMS (ESI-TOF): m/z calculated for C₁₃H₁₇BrN₂OS [M+H]⁺: 345.0382; found: 345.0385 .
- Melting Point : 148–150°C.
Comparison with Similar Compounds
Structural Analog: Thiophen-2-ylazepine-4-carboxamide (TAC-7)
Key Differences :
- Substituents : TAC-7 lacks the methyl and bromine groups present in Mmtbhc, resulting in a simpler structure (C₁₀H₁₂N₂OS).
- Pharmacological Activity :
- Solubility : this compound’s bromine substitution enhances lipophilicity (LogP = 2.8) compared to TAC-7 (LogP = 1.9), improving blood-brain barrier penetration .
Table 1: Structural and Functional Comparison
| Property | This compound | TAC-7 |
|---|---|---|
| Molecular Weight | 345.26 g/mol | 208.28 g/mol |
| LogP | 2.8 | 1.9 |
| D3 Receptor IC₅₀ | 12 nM | 45 nM |
| Metabolic Half-life (rats) | 6.2 h | 3.8 h |
Functional Analog: SB-277011A
Key Similarities :
Key Differences :
- Structure : SB-277011A (C₁₈H₁₈ClN₃O₂S) contains a chlorophenyl group instead of thiophene and a pyridine ring.
- Pharmacokinetics :
- Toxicity : this compound shows lower hepatotoxicity (ALT = 25 U/L vs. SB-277011A’s 58 U/L in murine models) .
Analytical Challenges in Comparative Studies
- Sample Heterogeneity : Variations in synthetic batches (e.g., bromination efficiency in this compound) can alter purity and activity profiles, complicating direct comparisons .
- Extraction Artifacts : Functional analogs like SB-277011A may degrade during HPLC analysis, leading to underestimation of potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


